molecular formula CH3O2S2- B8625925 Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane

Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane

Cat. No.: B8625925
M. Wt: 111.17 g/mol
InChI Key: FHBSGPWHCCIQPG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane is an organosulfur compound characterized by the presence of a sulfone group (SO₂) attached to a methylthiolato group (CH₃S)

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane can be synthesized through several methods, including:

    Oxidation of Sulfides: One common method involves the oxidation of methylthiolato sulfide using oxidizing agents such as hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide adduct.

    Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds with sulfonyl chlorides in the presence of a base.

    Alkylation/Arylation of Sulfinates: This method involves the reaction of sulfinates with alkyl or aryl halides to form sulfones.

Industrial Production Methods

In industrial settings, the production of methylthiolato sulfone often involves large-scale oxidation of sulfides using environmentally benign oxidizing agents. The use of catalysts such as niobium carbide or tantalum carbide can enhance the efficiency and selectivity of the oxidation process .

Mechanism of Action

The mechanism of action of methylthiolato sulfone involves its ability to act as an electron-withdrawing group, which can stabilize adjacent carbanions and facilitate various chemical transformations. The sulfone group can also participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-oxido-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific combination of a methylthiolato group and a sulfone group, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

methyl-oxido-oxo-sulfanylidene-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O2S2/c1-5(2,3)4/h1H3,(H,2,3,4)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBSGPWHCCIQPG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=S)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3O2S2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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